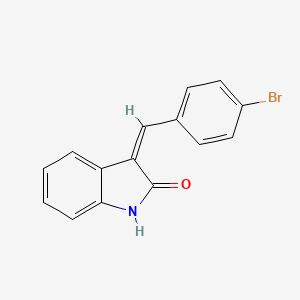3-(4-Bromobenzylidene)indolin-2-one
CAS No.:
Cat. No.: VC13368163
Molecular Formula: C15H10BrNO
Molecular Weight: 300.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H10BrNO |
|---|---|
| Molecular Weight | 300.15 g/mol |
| IUPAC Name | (3Z)-3-[(4-bromophenyl)methylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- |
| Standard InChI Key | INAOSTJXLBNFMV-LCYFTJDESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-(4-Bromobenzylidene)indolin-2-one (C₁₅H₁₀BrNO) has a molecular weight of 300.15 g/mol and belongs to the class of 3-arylidene oxindoles . Its IUPAC name, (3Z)-3-[(4-bromophenyl)methylidene]-1H-indol-2-one, reflects the Z-configuration of the benzylidene moiety relative to the oxindole core. The compound is alternatively designated as SU-4942, CHEMBL86837, or MFCD00435354 in chemical databases .
Structural Characteristics
The molecule comprises an indolin-2-one scaffold (a bicyclic structure with a ketone at position 2) and a 4-bromobenzylidene group at position 3. X-ray crystallography and NMR studies confirm the planar geometry of the benzylidene-indolinone system, which facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets . The bromine atom at the para position introduces electron-withdrawing effects, modulating the compound’s electronic density and enhancing its binding affinity to targets such as cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs) .
Synthetic Methodologies
Condensation Reactions
The most common synthesis involves a base-catalyzed condensation between indolin-2-one and 4-bromobenzaldehyde. In a representative procedure, indolin-2-one (7.50 mmol) is refluxed with 4-bromobenzaldehyde (9.00 mmol) in ethanol using piperidine (0.1 equiv) as a catalyst . The reaction proceeds via Knoevenagel condensation, forming the benzylidene linkage with >80% yield. The crude product is purified via flash chromatography (petroleum ether:ethyl acetate = 3:1), yielding a bright yellow solid .
Modifications and Derivatives
Functionalization at the indolinone nitrogen is achieved through Ullmann-type coupling. For instance, treating 3-(4-bromobenzylidene)indolin-2-one with phenylboronic acid, copper acetate, and triethylamine in dichloromethane introduces aryl groups at position 1, enhancing solubility and bioactivity . Substitutions at the indole’s 5-position (e.g., bromine) further diversify the pharmacophore, as demonstrated in antitumor derivatives .
Table 1: Synthetic Conditions for 3-(4-Bromobenzylidene)indolin-2-one Derivatives
Pharmacological Applications
Antitumor Activity
In vitro studies reveal potent antiproliferative effects against human cancer cell lines. A 2014 evaluation showed that 5-bromo-substituted derivatives of 3-(4-bromobenzylidene)indolin-2-one inhibit HepG2 (hepatoma) and MCF-7 (breast cancer) cells with IC₅₀ values of 8.2–12.4 μM . The mechanism involves CDK2 inhibition, as confirmed by docking studies where the Z-isomer exhibited superior binding (ΔG = −9.2 kcal/mol) compared to the E-isomer (ΔG = −7.8 kcal/mol) .
Kinase Inhibition
3-(4-Bromobenzylidene)indolin-2-one derivatives inhibit Src kinase, a regulator of cell proliferation. In one study, Z-isomers showed IC₅₀ values of 1.8–4.3 μM against Src, with selectivity over Abl kinase (>10-fold) . The 4-bromo substituent enhances hydrophobic interactions with the kinase’s ATP-binding pocket, as visualized in molecular dynamics simulations .
Chemical Properties and Stability
E/Z Isomerization
The benzylidene double bond permits E/Z isomerization, which influences bioactivity. Kinetic studies in DMSO-d₆ revealed first-order isomerization (k = 1.2 × 10⁻⁴ s⁻¹; t₁/₂ = 96 min) . The Z-isomer is thermodynamically favored (ΔG‡ = 68.3 kJ/mol) due to reduced steric hindrance between the bromophenyl and indolinone groups .
Table 2: Isomerization Kinetics of 3-(4-Bromobenzylidene)indolin-2-one
| Parameter | Value | Reference |
|---|---|---|
| Rate constant (k) | 1.2 × 10⁻⁴ s⁻¹ | |
| Half-life (t₁/₂) | 96 min | |
| Activation energy (ΔG‡) | 68.3 kJ/mol |
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (25 mg/mL) and ethanol (12 mg/mL) . Accelerated stability testing (40°C/75% RH) showed <5% degradation over 30 days, indicating suitability for long-term storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume